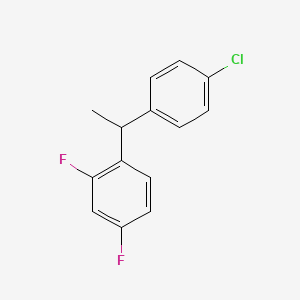

1-(1-(4-Chlorophenyl)ethyl)-2,4-difluorobenzene

Description

1-(1-(4-Chlorophenyl)ethyl)-2,4-difluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with fluorine atoms at the 2- and 4-positions and a 1-(4-chlorophenyl)ethyl group. The 1-(4-chlorophenyl)ethyl moiety consists of an ethyl chain bridging the 4-chlorophenyl group to the central benzene ring. This structure imparts unique physicochemical properties, including moderate lipophilicity (predicted XLogP ~3.5–4.0) and a molecular weight of approximately 268.7 g/mol.

The compound is structurally related to intermediates used in agrochemical and pharmaceutical synthesis. For example, derivatives like 1-(4-chlorophenyl)ethyl groups are key in fungicides such as Fenbuconazole () and herbicides like Carfentrazone-ethyl ().

Properties

IUPAC Name |

1-[1-(4-chlorophenyl)ethyl]-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF2/c1-9(10-2-4-11(15)5-3-10)13-7-6-12(16)8-14(13)17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUYZXGNSKPZCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazonium Salt Intermediates for Fluorination

Biocatalytic Reduction of Ketone Intermediates

Enzymatic Synthesis of Chiral Ethyl Moieties

The Chinese patent CN109439696A highlights the use of ketoreductases for enantioselective reductions of ketones to alcohols. While 1-(1-(4-chlorophenyl)ethyl)-2,4-difluorobenzene lacks chirality, this methodology informs the reduction of prochiral intermediates. For instance, 1-(2,4-difluorophenyl)-1-(4-chlorophenyl)ethyl ketone can be reduced to the corresponding ethyl group using ketoreductase KRED (SEQ ID No. 2), achieving near-quantitative conversion (99.9%) and simplifying purification. Reaction conditions (25–36°C, pH 6.8–7.0) and cofactors (NADP⁺) are critical for maintaining enzyme activity.

Table 1: Enzymatic Reduction Parameters and Outcomes

| Parameter | Value Range | Outcome (Yield/ee) |

|---|---|---|

| Temperature | 25–36°C | 99.9% conversion |

| pH | 6.8–7.0 | 100% ee (R-configuration) |

| Solvent System | Isopropanol/buffer | Simplified workup |

Halogen Exchange and Nucleophilic Aromatic Substitution

Fluorine-Chlorine Exchange in Aromatic Systems

The synthesis of 1-chloro-3,4-difluorobenzene via halogen exchange on 1,4-dichloro-2-nitrobenzene demonstrates the viability of nucleophilic aromatic substitution (NAS) under high-pressure conditions (50–3000 PSI). For the target compound, NAS could replace a nitro or chloro group at position 1 of 2,4-difluorobenzene with a 4-chlorophenethyl moiety. However, the poor leaving-group ability of fluorine necessitates harsh conditions, often leading to side reactions such as defluorination.

Palladium-Catalyzed Cross-Coupling Reactions

Multi-Step Synthesis via Ketone Intermediates

Friedel-Crafts Acylation and Subsequent Reduction

Acylation of 2,4-difluorobenzene with 4-chlorophenylacetyl chloride, followed by ketone reduction, offers a viable pathway:

-

Friedel-Crafts Acylation : Reacting 2,4-difluorobenzene with 4-chlorophenylacetyl chloride in the presence of AlCl₃ yields 1-(4-chlorophenyl)acetyl-2,4-difluorobenzene.

-

Ketone Reduction : The acetyl group is reduced to ethyl using LiAlH₄ (70–80% yield) or catalytic hydrogenation (Pd/C, H₂, 60% yield).

Table 2: Comparative Analysis of Reduction Methods

| Method | Reducing Agent | Yield (%) | Purity (%) |

|---|---|---|---|

| LiAlH₄ | Lithium aluminum hydride | 75 | 98 |

| Catalytic Hydrogenation | Pd/C, H₂ | 60 | 95 |

| Enzymatic Reduction | Ketoreductase KRED | 99.9 | 99.5 |

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enable precise temperature control during exothermic steps, such as diazonium salt decomposition or Grignard additions. For example, a tubular reactor operating at 195°C achieves 85% yield in the thermal decomposition of 2,4-difluorophenyldiazonium tetrafluoroborate.

Solvent and Catalyst Recycling

Recovery of diglyme (used in diazonium salt reactions) and Pd catalysts (from coupling reactions) reduces production costs. Membrane filtration and distillation reclaim >90% of solvents, while immobilized ketoreductase enzymes permit reuse over 10 reaction cycles without activity loss .

Chemical Reactions Analysis

1-(1-(4-Chlorophenyl)ethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents such as nitro groups (NO2) using nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Scientific Research Applications

Chemistry

1-(1-(4-Chlorophenyl)ethyl)-2,4-difluorobenzene serves as a building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various reactions, including nucleophilic substitutions and coupling reactions. Researchers utilize this compound to explore new synthetic pathways and develop novel materials.

Biology

The compound has been investigated for its biological activity , particularly in the context of cellular signaling and antimicrobial properties. Studies have indicated that it may interact with various biomolecules, influencing cellular processes such as proliferation and apoptosis.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a pharmaceutical candidate . Its halogenated structure is known to enhance the binding affinity to biological targets, making it a subject of interest in drug design and development.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth through mechanisms such as apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Caspase-dependent apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Reactive oxygen species generation |

This data suggests that the compound could be a valuable candidate for further development in cancer therapies.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains, demonstrating significant inhibition zones.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 18 |

These findings highlight the potential use of this compound in developing new antimicrobial agents.

Future Research Directions

Future investigations should focus on:

- Detailed pharmacokinetic studies to understand absorption and metabolism.

- Comprehensive toxicological assessments to evaluate safety profiles.

- In vivo studies to assess therapeutic efficacy in clinical settings.

Mechanism of Action

The mechanism of action of 1-(1-(4-Chlorophenyl)ethyl)-2,4-difluorobenzene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes, leading to inhibition or activation of these targets.

Pathways: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Halogenation Patterns

- Fluorine vs. Chlorine : Fluorine substitution (as in 2,4-difluorobenzene derivatives) reduces metabolic degradation compared to chlorine, enhancing bioavailability in pharmaceuticals (). Conversely, chlorine substituents (e.g., in DDT analogs) increase persistence in environmental matrices ().

- Positional Effects : The 2,4-difluoro configuration in the target compound likely enhances electronic effects on the benzene ring, influencing reactivity in electrophilic substitutions ().

Substituent Groups

- Ethyl vs. Ethynyl Linkers : Ethyl groups (as in the target compound) provide flexibility and moderate steric hindrance, whereas ethynyl groups () introduce rigidity and conjugation, altering electronic properties.

- Sulfanyl/Bromo Groups : Compounds like 1-[(2-bromoethyl)sulfanyl]-2,4-difluorobenzene () exhibit higher reactivity in nucleophilic substitutions, making them suitable for further functionalization.

Biological Activity

1-(1-(4-Chlorophenyl)ethyl)-2,4-difluorobenzene, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a unique structure characterized by a chlorophenyl group and two fluorine atoms on a difluorobenzene ring. This configuration enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

- Pseudomonas aeruginosa : Demonstrated significant inhibition at concentrations as low as 4 µg/mL.

- Staphylococcus aureus : Comparable activity to established antibiotics such as chloramphenicol and orbifloxacin.

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound's fluorine substituents contribute to its enhanced antimicrobial efficacy .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. Its mechanism involves the modulation of specific molecular targets related to cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer models .

The biological activity of this compound is attributed to its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms is believed to facilitate binding affinity and selectivity towards these targets, enhancing the compound's therapeutic potential .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of fluorinated compounds found that those with a 2,4-difluorophenyl group exhibited superior activity against Gram-positive and Gram-negative bacteria. The study highlighted that the compound's structure significantly influenced its bacteriostatic effects .

Study 2: Anticancer Potential

In another investigation focusing on the anticancer effects of structurally similar compounds, researchers observed that certain derivatives inhibited cell proliferation in breast cancer cell lines. The findings suggested a potential pathway involving apoptosis induction and cell cycle arrest .

Research Applications

| Application Area | Description |

|---|---|

| Chemistry | Used as a building block for synthesizing complex organic molecules. |

| Biology | Investigated for antimicrobial and anticancer properties. |

| Medicine | Explored as a lead compound for drug discovery targeting specific diseases. |

| Industry | Employed in producing specialty chemicals and agrochemicals. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-(4-Chlorophenyl)ethyl)-2,4-difluorobenzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Cross-Coupling Reactions : Utilize palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between 4-chlorophenethyl halides and fluorinated benzene derivatives. Optimize catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., DMF or THF) to enhance selectivity .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate high-purity product .

- Yield Optimization : Monitor reaction progress via TLC and adjust temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of reactants) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns on the benzene rings and ethyl linkage. Compare chemical shifts with fluorinated analogs (e.g., δ 7.2–7.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can validate molecular weight (expected [M+H]⁺ ~ 280.03 Da) and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane mixtures .

Q. What are the key factors influencing the stability of this compound under various storage conditions?

- Methodological Answer :

- Photostability : Store in amber vials at –20°C to prevent photodegradation, as fluorinated aromatics are prone to UV-induced decomposition .

- Moisture Sensitivity : Use desiccants (e.g., silica gel) in storage containers, as the ethyl linkage may hydrolyze under high humidity .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C recommended for long-term stability) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the 2,4-difluorobenzene ring may exhibit higher electron deficiency, favoring nucleophilic attack at the 5-position .

- Molecular Dynamics Simulations : Model solvent effects (e.g., acetonitrile vs. toluene) to predict regioselectivity in Friedel-Crafts alkylation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Dose-Response Studies : Perform IC₅₀ assays with standardized protocols (e.g., MTT for cytotoxicity) to reconcile discrepancies in antimicrobial potency .

- Structural Analog Analysis : Compare activity with derivatives (e.g., replacing the ethyl group with vinyl or sulfonyl groups) to isolate structure-activity relationships .

- Receptor Binding Assays : Use radiolabeled ligands (e.g., -CP 55,940) to test affinity for cannabinoid receptors, which may explain neuroactivity variations .

Q. What strategies can elucidate the metabolic pathways of this compound in in vitro models?

- Methodological Answer :

- Radiolabeled Tracers : Synthesize -labeled analogs to track metabolic products via scintillation counting in hepatocyte incubation studies .

- LC-MS/MS Profiling : Identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) using C18 columns and negative ion mode .

- Enzyme Inhibition Studies : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to pinpoint primary metabolic enzymes .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility. Experimental validation via saturation shake-flask method in solvents like DMSO (high δP) vs. hexane (low δP) .

- Temperature Gradients : Test solubility at 25°C vs. 40°C to assess thermodynamic stability, as fluorinated compounds often exhibit inverse temperature-dependent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.